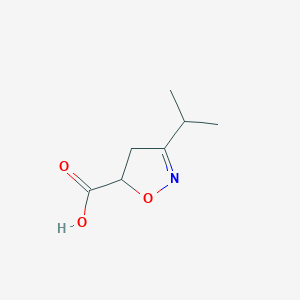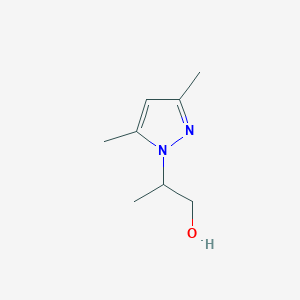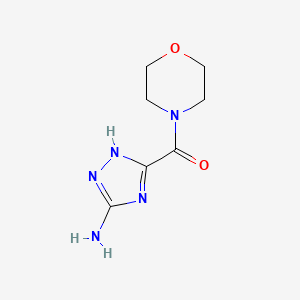
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide
Übersicht
Beschreibung
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide (DCPMSA) is a synthetic molecule that has been used in a variety of scientific research applications in recent years. It has been used in a range of experiments, from biochemical studies to physiological studies, and has shown great promise in advancing our understanding of the molecular basis of many diseases. DCPMSA has been found to have a number of interesting properties, such as its ability to interact with other molecules, its low toxicity, and its ability to act as a catalyst in certain reactions. In
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Heterocyclic Compound Synthesis : The reaction of N-substituted methanesulfonamides with terminal acetylenes, in the presence of a palladium catalyst, yields methylsulfonyl-indoles with various functional groups. This method offers a one-step synthesis route for substituted indoles, demonstrating the utility of N-substituted methanesulfonamides in heterocyclic synthesis (Sakamoto et al., 1988).
Benzoxazole Formation : Methanesulfonic acid acts as a catalyst in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides, indicating the potential use of similar sulfonamide structures in creating benzoxazole derivatives (Kumar et al., 2008).
Structural and Spectroscopic Studies
Molecular Structure Analysis : Studies on compounds like N-(2,3-dichlorophenyl)methanesulfonamide provide insights into the molecular conformation, bond parameters, and hydrogen bonding patterns, which are crucial for understanding the bioactive conformation and receptor interactions of similar compounds (Gowda et al., 2007).
Spectroscopic and Computational Studies : The structural characterization of complexes, such as those formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane, through spectroscopic and computational methods, helps in understanding the interactions and reactivity of sulfonamide derivatives (Binkowska et al., 2001).
Chemical Reactivity and Mechanisms
Aminolysis Reactions : The aminolysis of epoxides using sulfonamide compounds as catalysts or reactants has been explored for the synthesis of beta-amino alcohols and ionic liquids, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Fringuelli et al., 2004).
Generation of Aminoxyl Radicals : The oxidation of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides to generate aminoxyl radicals showcases the potential of sulfonamide derivatives in radical chemistry and possibly in the development of radical-based drugs or materials (Burian et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-10(12)5-7(10)6-17(15,16)14-9-4-2-1-3-8(9)13/h1-4,7,14H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEUUKLAGQYQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-1-(2,2-dichlorocyclopropyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



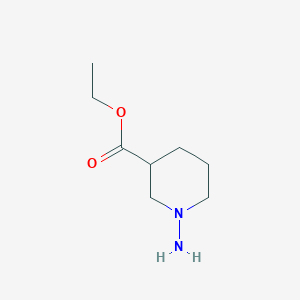
![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

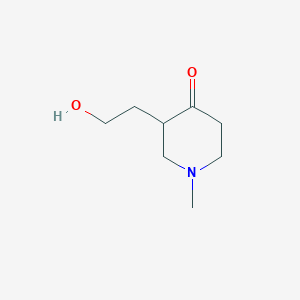
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)
